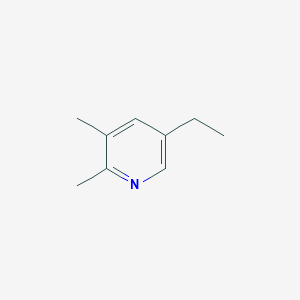
5-Ethyl-2,3-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the pyridine ring, making it a trisubstituted pyridine derivative. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2,3-dimethylpyridine can be synthesized through several methods. One common approach involves the heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts . Another method includes the condensation of 2,3-pentanedione with propylene diamine .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts under high pressure conditions. This method is efficient and environmentally friendly, allowing for high conversion rates and moderate selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation, where reagents like bromine or chlorine are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
5-Ethyl-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. For instance, in the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield active drug molecules. The specific pathways and targets depend on the final application of the compound.
Comparison with Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: This compound is structurally similar but contains a pyrazine ring instead of a pyridine ring.
3,5-Dimethylpyridine: Lacks the ethyl group present in 5-Ethyl-2,3-dimethylpyridine.
2,3,5-Trimethylpyridine: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as the synthesis of specific pharmaceuticals and industrial chemicals.
Properties
CAS No. |
73014-65-0 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-7(2)8(3)10-6-9/h5-6H,4H2,1-3H3 |
InChI Key |
MDGMXOMYAAYHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
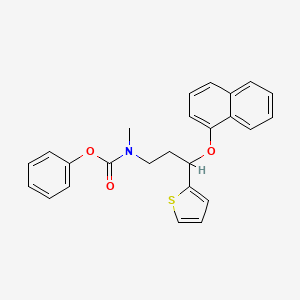
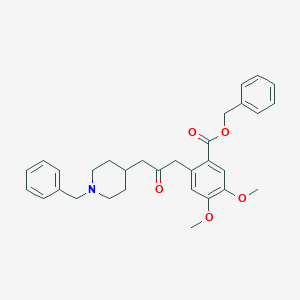

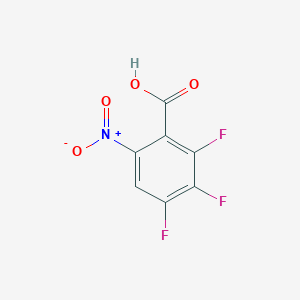
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
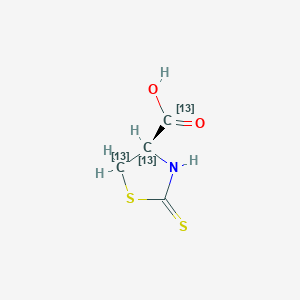
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
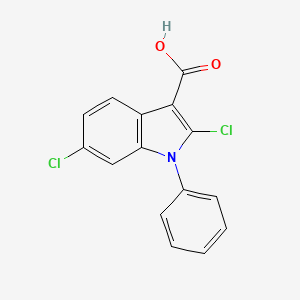
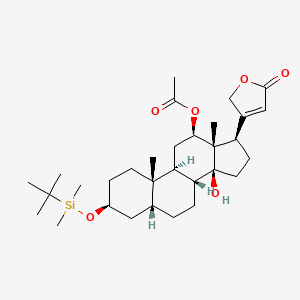
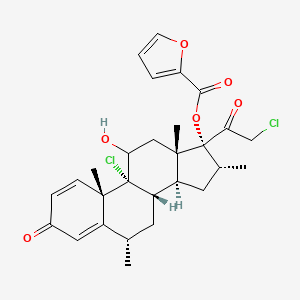
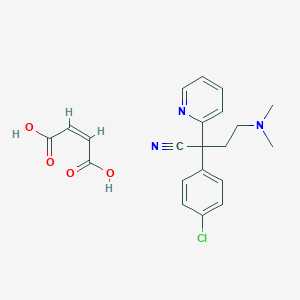
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
